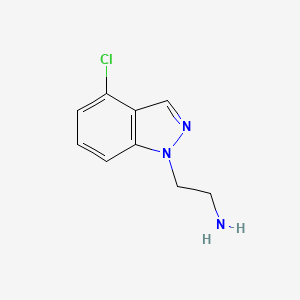
2-(4-Chloro-1H-indazol-1-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-1H-indazol-1-yl)ethan-1-amine is a heterocyclic compound that contains an indazole ring substituted with a chloro group at the 4-position and an ethanamine side chain at the 1-position. Indazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-1H-indazol-1-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-1H-indazole with ethylene diamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The choice of solvents, reagents, and catalysts is also optimized to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chloro-1H-indazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-1H-indazol-1-yl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial compounds.
Biology: The compound is studied for its interactions with biological targets such as enzymes and receptors, which can lead to the development of new drugs.
Industry: It is used in the synthesis of agrochemicals and materials with specific properties, such as corrosion inhibitors and dyes.
Wirkmechanismus
The mechanism of action of 2-(4-Chloro-1H-indazol-1-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes, receptors, and DNA. The indazole ring can intercalate with DNA, while the ethanamine side chain can form hydrogen bonds with amino acid residues in enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-1H-indazole: Lacks the ethanamine side chain but shares the indazole core structure.
2-(4-Methyl-1H-indazol-1-yl)ethan-1-amine: Similar structure but with a methyl group instead of a chloro group.
1H-indazole-3-carboxamide: Contains a carboxamide group at the 3-position instead of an ethanamine side chain.
Uniqueness
2-(4-Chloro-1H-indazol-1-yl)ethan-1-amine is unique due to the presence of both the chloro group and the ethanamine side chain, which confer specific chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in medicinal chemistry and other fields .
Eigenschaften
Molekularformel |
C9H10ClN3 |
|---|---|
Molekulargewicht |
195.65 g/mol |
IUPAC-Name |
2-(4-chloroindazol-1-yl)ethanamine |
InChI |
InChI=1S/C9H10ClN3/c10-8-2-1-3-9-7(8)6-12-13(9)5-4-11/h1-3,6H,4-5,11H2 |
InChI-Schlüssel |
QNCZRXNFZHUSSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=NN2CCN)C(=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


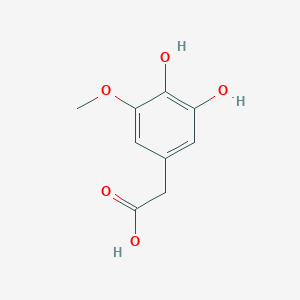
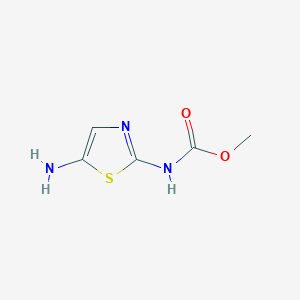

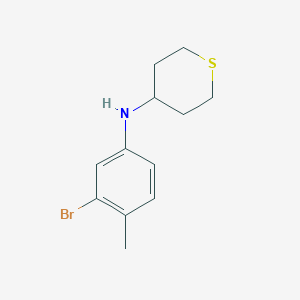
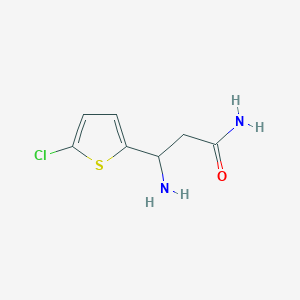
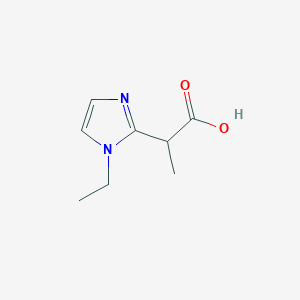
![(Cyclopropylmethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13307704.png)

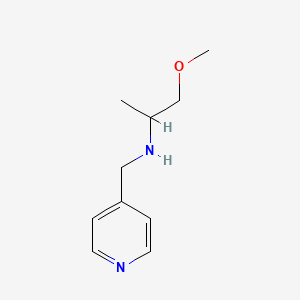
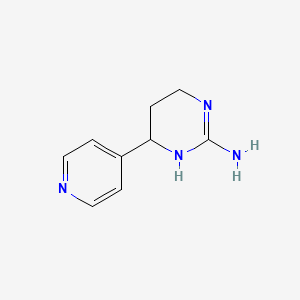
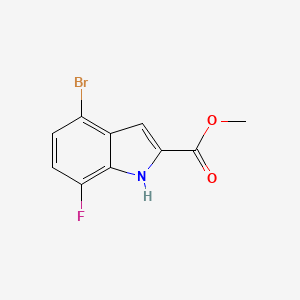
![N-[1-(3,4-dichlorophenyl)ethyl]cyclopropanamine](/img/structure/B13307731.png)

![N-[(2-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13307748.png)
